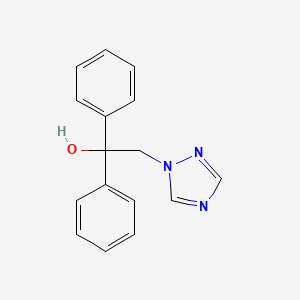
4-Methyltetrahydro-2H-pyran-4-carbonitrile
概要
説明
“4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the molecular formula C7H11NO . It has a molecular weight of 125.17 . This substance is used in various products such as washing & cleaning products, air care products, biocides (e.g., disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .
Molecular Structure Analysis
The InChI code for “4-Methyltetrahydro-2H-pyran-4-carbonitrile” is 1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学的研究の応用
Preparation of Substituted Tetrahydropyranols
4-Methyltetrahydro-2H-pyran-4-carbonitrile can be used in the preparation of substituted tetrahydropyranols . This process involves Prins cyclization of isoprenol and isovaleraldehyde, producing 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol . The reaction is catalyzed by iron-modified silica catalysts . The achieved selectivity was up to 70% .
Catalyst Testing
This compound has been used as a model reaction in iron-modified silica catalysts testing . Two sources of iron were used—iron nitrate and iron chloride . The interaction between the oxygen atoms of silica and the iron atoms of the modifier was confirmed .
Chemical Intermediates
4-Methyltetrahydro-2H-pyran-4-carbonitrile can serve as a chemical intermediate in various reactions . For instance, it can be used in the preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization .
Synthesis of Bifunctional Building Blocks
Although not directly mentioned, similar compounds like (4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one have been used in the asymmetrical synthesis of bifunctional building blocks . It’s plausible that 4-Methyltetrahydro-2H-pyran-4-carbonitrile could be used in a similar manner.
Production of Biologically Active Compounds
Prins cyclization, which involves 4-Methyltetrahydro-2H-pyran-4-carbonitrile, plays an important role in the production of various dihydropyranic and tetrahydropyranic cycles including biologically active compounds used in the pharmaceutical or fragrant industries .
Research on Catalysts
The compound has been used in research on catalysts . For example, it has been used in studies involving the use of Brönsted acids bearing a sulfonic group .
Safety and Hazards
The safety information for “4-Methyltetrahydro-2H-pyran-4-carbonitrile” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.
特性
IUPAC Name |
4-methyloxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJPJRYKCFRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635033 | |
| Record name | 4-Methyloxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltetrahydro-2H-pyran-4-carbonitrile | |
CAS RN |
856255-87-3 | |
| Record name | 4-Methyloxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

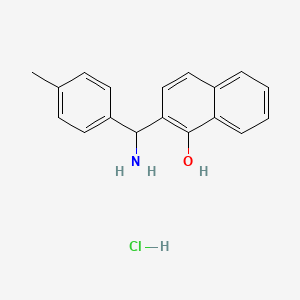
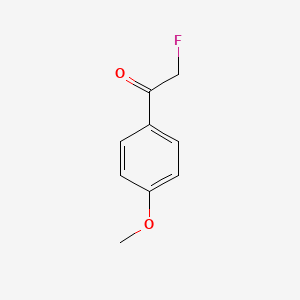
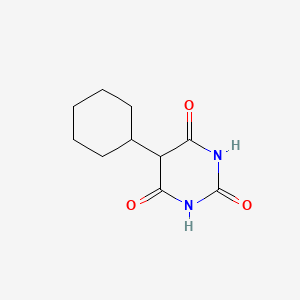

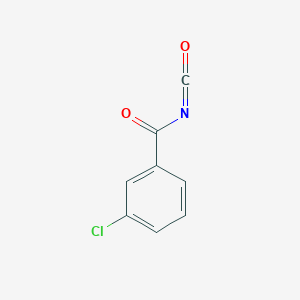
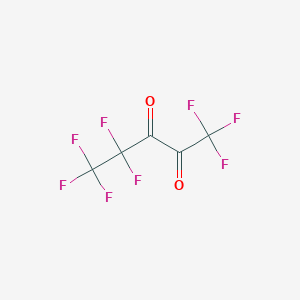
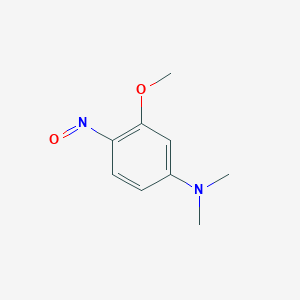
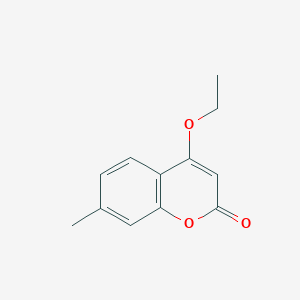

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)

